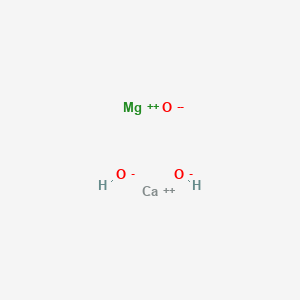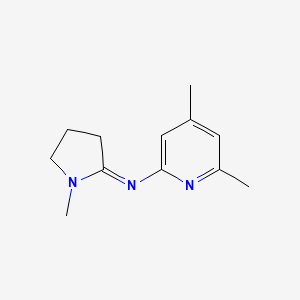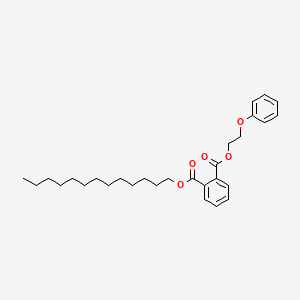
Phthalic acid, 2-phenoxyethyl tridecyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenoxyethyl tridecyl phthalate ester is a type of phthalate ester, which are compounds derived from phthalic acid. These esters are widely used as plasticizers to enhance the flexibility, durability, and longevity of plastic products. Phenoxyethyl tridecyl phthalate ester, in particular, is known for its unique properties that make it suitable for various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Phenoxyethyl tridecyl phthalate ester is synthesized through the esterification of phthalic anhydride with phenoxyethanol and tridecyl alcohol. The reaction typically involves the following steps:
Esterification Reaction: Phthalic anhydride reacts with phenoxyethanol and tridecyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out at elevated temperatures, usually between 120-150°C, to facilitate the esterification process.
Purification: The resulting ester is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Industrial Production Methods
In industrial settings, the production of phenoxyethyl tridecyl phthalate ester involves large-scale esterification reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures high efficiency and yield. The use of advanced purification techniques, such as vacuum distillation, helps in obtaining a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
Phenoxyethyl tridecyl phthalate ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield phthalic acid, phenoxyethanol, and tridecyl alcohol.
Oxidation: Under oxidative conditions, the ester can be oxidized to form phthalic acid derivatives.
Substitution: The ester can undergo nucleophilic substitution reactions where the phenoxyethyl or tridecyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: Phthalic acid, phenoxyethanol, tridecyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters.
科学的研究の応用
Phenoxyethyl tridecyl phthalate ester has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and stability of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC products, coatings, adhesives, and sealants.
作用機序
The mechanism of action of phenoxyethyl tridecyl phthalate ester involves its interaction with cellular membranes and proteins. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it can disrupt endocrine functions by mimicking or inhibiting natural hormones, leading to potential health effects.
類似化合物との比較
Phenoxyethyl tridecyl phthalate ester can be compared with other phthalate esters such as:
Diethyl phthalate: Used as a plasticizer in various consumer products but has lower molecular weight and different physical properties.
Di(2-ethylhexyl) phthalate: Widely used in flexible PVC products, known for its high efficiency as a plasticizer but has raised health concerns due to its endocrine-disrupting effects.
Butyl benzyl phthalate: Used in flooring and sealants, has different chemical properties and applications compared to phenoxyethyl tridecyl phthalate ester.
Phenoxyethyl tridecyl phthalate ester is unique due to its specific combination of phenoxyethyl and tridecyl groups, which impart distinct physical and chemical properties, making it suitable for specialized applications.
特性
分子式 |
C29H40O5 |
|---|---|
分子量 |
468.6 g/mol |
IUPAC名 |
2-O-(2-phenoxyethyl) 1-O-tridecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C29H40O5/c1-2-3-4-5-6-7-8-9-10-11-17-22-33-28(30)26-20-15-16-21-27(26)29(31)34-24-23-32-25-18-13-12-14-19-25/h12-16,18-21H,2-11,17,22-24H2,1H3 |
InChIキー |
MCYXQPXHORCQOQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCOC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





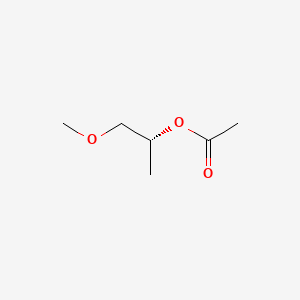
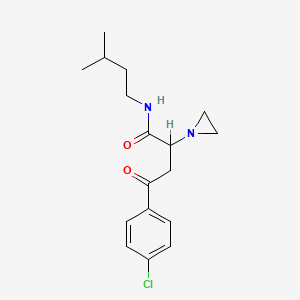
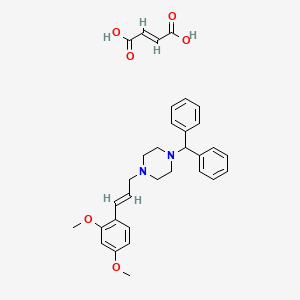

![4-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-fluorophenyl)butan-1-one;(E)-but-2-enedioic acid](/img/structure/B12733053.png)
